N-(2,4-dichlorophenyl)-2-ethoxybenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group attached to an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-ethoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain pathways .
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-chlorobenzamide
- N-(2,4-dichlorophenyl)-2-methoxybenzamide
- N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Comparison: N-(2,4-dichlorophenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBDJSDTUVYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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